4-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one is a complex organic compound that features a benzothiazole ring, an azetidine ring, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The azetidine ring can be introduced through a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with the benzothiazole derivative. Finally, the piperazine ring is incorporated through a condensation reaction with a suitable piperazine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The azetidine and piperazine rings may enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d]thiazol-2-yl)azetidin-3-ol: Similar structure but lacks the piperazine ring.
3-(1,3-Benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-one: Contains a quinazoline ring instead of the piperazine and azetidine rings.
Uniqueness
4-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one is unique due to the combination of the benzothiazole, azetidine, and piperazine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C14H16N4OS |
---|---|
Molecular Weight |
288.37 g/mol |
IUPAC Name |
4-[1-(1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one |
InChI |
InChI=1S/C14H16N4OS/c19-13-9-17(6-5-15-13)10-7-18(8-10)14-16-11-3-1-2-4-12(11)20-14/h1-4,10H,5-9H2,(H,15,19) |
InChI Key |
MEPAYYMTPKOLFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C2CN(C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.